molecular formula C20H18N2O3S B2646085 5-(furan-2-yl)-1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole CAS No. 131336-76-0

5-(furan-2-yl)-1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2646085
CAS No.: 131336-76-0
M. Wt: 366.44
InChI Key: NFKYJMVBHWIFAG-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole is a chemical reagent designed for research applications in medicinal chemistry and organic synthesis. This compound belongs to the pyrazoline class of heterocycles, which are recognized as privileged scaffolds in drug discovery due to their wide range of biological activities . Pyrazoline derivatives are frequently investigated for their potential antimicrobial properties against a spectrum of microorganisms . The core structure incorporates a phenylsulfonyl group, which can influence the compound's electronic properties and serve as a protective group in multi-step synthetic sequences. Researchers value this reagent for its utility as a versatile building block. Similar pyrazoline-carbothioamide intermediates have been successfully used to synthesize more complex heterocyclic systems, including functionalized 1,3,4-thiadiazoles, 1,3-thiazoles, and pyrano[2,3-d]thiazole derivatives . These fused heterocycles are of significant interest for developing new pharmacologically active compounds. The structural identity of newly synthesized derivatives is typically confirmed through elemental analysis and spectral data such as FTIR, MS, and NMR . This product is strictly for research use in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(benzenesulfonyl)-3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-15-9-11-16(12-10-15)18-14-19(20-8-5-13-25-20)22(21-18)26(23,24)17-6-3-2-4-7-17/h2-13,19H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKYJMVBHWIFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the furan, phenylsulfonyl, and p-tolyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The phenylsulfonyl group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan derivatives with different functional groups, while reduction of the phenylsulfonyl group can lead to the formation of phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole exhibit promising antimicrobial properties. For instance, the compound was utilized in the synthesis of heterocyclic compounds, which showed significant antimicrobial activity against various bacterial strains. The introduction of different substituents allowed for the modulation of biological activity, enhancing effectiveness against resistant strains .

Anti-inflammatory and Antioxidant Properties

Research has indicated that pyrazole derivatives possess anti-inflammatory and antioxidant activities. For example, compounds derived from 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole have been tested for their ability to inhibit inflammatory pathways and reduce oxidative stress in cellular models. These findings suggest potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Several studies have focused on the anticancer potential of pyrazole derivatives. The compound has been evaluated against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), showing significant cytotoxic effects. The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .

Synthesis of Novel Compounds

Synthesis of Heterocycles

The utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole extends to its role as a precursor in synthesizing novel heterocyclic compounds. Researchers have successfully synthesized thiazoles and thiadiazoles by reacting this pyrazole derivative with halogenated compounds. These new compounds demonstrated enhanced biological activities, showcasing the versatility of the parent compound in creating functional materials .

Material Science Applications

Polymer Chemistry

In material science, pyrazole derivatives like 5-(furan-2-yl)-1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole have been explored for their potential use in polymer chemistry. The incorporation of such compounds into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for various industrial applications .

Compound NameTarget Cell LineIC50 (µM)Mechanism
Compound AMCF73.79Apoptosis Induction
Compound BA5490.39Cell Proliferation Inhibition
Compound CHep-23.25Cytotoxicity

Table 2: Synthesis Pathways for Heterocyclic Compounds

Reaction TypeStarting MaterialProduct
Halogenation5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazoleThiazole Derivative
Condensation5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazoleThiadiazole Derivative

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazoline derivatives are widely studied for their diverse biological activities. Below is a systematic comparison of the target compound with analogs differing in substituents, synthesis methods, and bioactivity.

Table 1: Structural Comparison of Pyrazoline Derivatives

Compound Name R₁ (Position 1) R₂ (Position 3) R₃ (Position 5) Molecular Weight Key Features Reference
Target Compound Phenylsulfonyl p-Tolyl Furan-2-yl 352.41 g/mol Antimicrobial precursor
4a () 4-Methoxyphenyl 5-(4-Chlorophenyl)furan 410.87 g/mol Higher yield (80%), crystalline
1-(4-Methyl-phenylsulfonyl)-5-phenyl () 4-Methylphenylsulfonyl Phenyl 300.38 g/mol Planar pyrazoline ring
7 () 4-Aminophenyl 280.33 g/mol Anti-inflammatory (IC₅₀: 419 µg/mL)
4b () Pyridin-4-yl-methanone 4-Nitrophenyl 5-(4-Nitrophenyl)furan 446.42 g/mol Microwave-synthesized, anti-inflammatory

Key Observations

Substituent Effects on Bioactivity: Sulfonyl Groups: The phenylsulfonyl group in the target compound enhances antimicrobial activity compared to non-sulfonylated analogs (e.g., 7 in ) due to improved binding to bacterial enzymes . Aromatic Substitutents: Electron-withdrawing groups (e.g., nitro in 4b) increase anti-inflammatory potency by stabilizing charge-transfer interactions with cyclooxygenase (COX) . Furan Modifications: Chloro- or nitro-substituted furans (e.g., 4a) improve thermal stability and crystallinity but may reduce solubility .

Synthesis Efficiency :

  • Microwave-assisted synthesis (e.g., 4b ) achieves higher yields (>85%) and shorter reaction times (20–30 minutes) compared to conventional methods (6–8 hours) .

Structural Insights :

  • X-ray crystallography of the analog 1-(4-methyl-phenylsulfonyl)-5-phenyl () confirms a planar pyrazoline ring (max. deviation: 0.078 Å), suggesting conformational rigidity critical for bioactivity .

Biological Activity

The compound 5-(furan-2-yl)-1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N2O2SC_{16}H_{17}N_2O_2S with a molecular weight of approximately 303.38 g/mol. The compound features a furan ring, a phenylsulfonyl group, and a p-tolyl substituent, contributing to its unique pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the compound . In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These findings suggest that the compound exhibits promising potential as an anticancer agent, particularly against breast cancer (MCF7) and lung cancer (NCI-H460).

Anti-inflammatory Properties

The anti-inflammatory activity of pyrazole derivatives has also been extensively studied. The compound displayed notable inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process:

Enzyme IC50 (µM) Selectivity Index
COX-15.40344.56
COX-20.01
5-LOX1.78

This data indicates that the compound not only inhibits these enzymes effectively but also shows a high selectivity index compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and indomethacin .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives was evaluated against various bacterial strains. The compound exhibited significant antibacterial activity, demonstrating its potential as an antimicrobial agent.

Case Studies

Several research studies have been conducted to explore the biological activity of this compound:

  • Anticancer Study : In a study by Bouabdallah et al., the compound was tested against Hep-2 and P815 cancer cell lines, showing significant cytotoxicity with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
  • Anti-inflammatory Study : A comparative analysis revealed that the compound outperformed conventional anti-inflammatories in inhibiting COX enzymes, highlighting its potential for treating inflammatory conditions .
  • Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of various pyrazole derivatives, including our compound, against Gram-positive and Gram-negative bacteria, showing promising results .

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